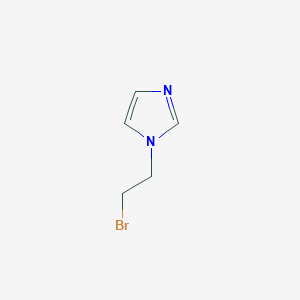

1-(2-bromoethyl)-1H-imidazole

Description

BenchChem offers high-quality 1-(2-bromoethyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-bromoethyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUVBYVPXLUHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-(2-bromoethyl)-1H-imidazole

Abstract: This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and synthetic applications of 1-(2-bromoethyl)-1H-imidazole. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the molecule's utility as a versatile building block. The guide details its core physicochemical characteristics, expected spectroscopic signatures for identification, and its primary role as an electrophilic agent in nucleophilic substitution reactions. Furthermore, it presents a detailed experimental protocol for its synthesis and outlines essential safety and handling procedures.

Molecular and Physicochemical Profile

1-(2-bromoethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring N-alkyated with a bromoethyl group. This bifunctional nature—a nucleophilic and aromatic imidazole core combined with an electrophilic alkyl bromide side chain—makes it a valuable intermediate in organic synthesis, particularly for introducing an imidazole-ethyl moiety into larger molecules.

While specific experimental data such as melting and boiling points are not extensively reported in publicly available literature, its properties can be inferred from its structure and comparison with related compounds. The presence of the polar, aromatic imidazole ring suggests some solubility in polar solvents, while the bromoethyl group imparts lipophilic character.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-bromoethyl)-1H-imidazole | [1] |

| CAS Number | 52909-35-0 (for free base) | - |

| Molecular Formula | C₅H₇BrN₂ | [1] |

| Molecular Weight | 187.03 g/mol | Calculated |

| SMILES | C1=CN(C=N1)CCBr | [1] |

| InChI Key | LKUVBYVPXLUHPM-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data of Analogous Compounds for Reference

| Compound | Boiling Point | Melting Point | Source |

| Imidazole (Parent) | 256 °C | 89-91 °C | [2] |

| 2-Bromo-1-methyl-1H-imidazole | 172 °C | Not Applicable (Liquid) | [3] |

| 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole | 379.4 °C (Predicted) | 81-82 °C | [4][5] |

Spectroscopic Characterization

Accurate characterization is critical for verifying the identity and purity of 1-(2-bromoethyl)-1H-imidazole. The following sections describe the expected spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for both the imidazole ring and the ethyl side chain.

-

Imidazole Protons: Three signals are expected in the aromatic region. The proton at the C2 position (between the two nitrogen atoms) will be the most downfield, typically appearing as a singlet around δ 7.6-7.8 ppm . The protons at the C4 and C5 positions will appear as two distinct signals, likely singlets or narrow doublets, in the range of δ 6.9-7.2 ppm .[6][7]

-

Ethyl Protons: The two methylene groups of the ethyl chain will appear as two triplets due to mutual coupling.

-

The N-CH₂ protons, being attached to the electron-withdrawing imidazole ring, are expected around δ 4.2-4.4 ppm (t, J ≈ 6-7 Hz) .

-

The CH₂-Br protons, adjacent to the electronegative bromine atom, are expected further upfield around δ 3.6-3.8 ppm (t, J ≈ 6-7 Hz) .

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide five distinct signals corresponding to the unique carbon environments.

-

Imidazole Carbons: The chemical shifts are influenced by the nitrogen atoms. Expected shifts are approximately δ 137 ppm (C2) , δ 129 ppm (C4) , and δ 120 ppm (C5) .[7][8]

-

Ethyl Carbons: The N-CH₂ carbon is expected around δ 48-50 ppm , while the CH₂-Br carbon, directly attached to the halogen, will be more shielded, appearing around δ 30-33 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region.[9]

-

Aliphatic C-H Stretch: Medium to strong bands from the ethyl chain will appear in the 2850-2980 cm⁻¹ range.[10]

-

Aromatic C=C and C=N Stretch: The characteristic imidazole ring vibrations will result in several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.[9]

-

C-Br Stretch: A weak to medium band is expected in the fingerprint region, typically around 550-650 cm⁻¹ .

Mass Spectrometry

In mass spectrometry (MS), the most telling feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

-

Molecular Ion (M⁺): Expect to see two peaks of almost equal intensity at m/z 186 (for C₅H₇⁷⁹BrN₂) and m/z 188 (for C₅H₇⁸¹BrN₂).

-

Key Fragment: A common fragmentation pathway is the loss of the bromine radical (•Br), leading to a significant fragment at m/z 107 .

Chemical Reactivity and Synthetic Utility

The primary utility of 1-(2-bromoethyl)-1H-imidazole stems from the reactivity of the C-Br bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.

Nucleophilic Substitution at the Bromoethyl Moiety

This compound is an ideal substrate for S_N2 reactions.[11] A wide range of nucleophiles—such as amines, thiols, azides, cyanides, and alkoxides—can displace the bromide ion to form a new carbon-nucleophile bond. This reaction is fundamental to its role as a synthon for introducing the imidazole-ethyl group in the development of pharmaceuticals and functional materials.[12][13]

The causality for this high reactivity lies in several factors:

-

Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.[11]

-

Primary Carbon: The electrophilic carbon is primary, which minimizes steric hindrance and strongly favors the S_N2 pathway over competing elimination reactions.

-

No α-Proton Acidity: The adjacent N-CH₂ group lacks acidic protons that could facilitate elimination pathways under basic conditions.

Caption: Generalized S_N2 reaction of 1-(2-bromoethyl)-1H-imidazole.

Experimental Protocols

The following sections provide standardized, self-validating methodologies for the synthesis and application of the title compound.

Synthesis of 1-(2-bromoethyl)-1H-imidazole

This protocol describes the N-alkylation of imidazole with 1,2-dibromoethane. The use of a significant excess of 1,2-dibromoethane is a critical experimental choice; it serves as both a reactant and the solvent, and the high concentration minimizes the undesired dialkylation product, 1,2-bis(imidazol-1-yl)ethane.

Materials:

-

Imidazole

-

1,2-Dibromoethane (excess)

-

Sodium hydroxide (NaOH), pellets

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add imidazole (1.0 eq).

-

Addition of Reagents: Add a large excess of 1,2-dibromoethane (10-15 eq) to the flask. Begin vigorous stirring.

-

Base Addition: Carefully add powdered or pelletized sodium hydroxide (1.1 eq) portion-wise to the stirring mixture. The addition is exothermic and should be controlled. The NaOH acts as a base to deprotonate the imidazole N-H, forming the more nucleophilic imidazolide anion.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of 1,2-dibromoethane is ~131 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup - Quenching: After cooling to room temperature, cautiously add deionized water to quench the reaction and dissolve the sodium bromide salt byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the diethyl ether and excess 1,2-dibromoethane. The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-bromoethyl)-1H-imidazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the results to the expected data outlined in Section 2.0.

Caption: Workflow for the synthesis of 1-(2-bromoethyl)-1H-imidazole.

Safety and Handling

While a specific, comprehensive safety datasheet for 1-(2-bromoethyl)-1H-imidazole is not universally available, the hazards can be inferred from its structural components—an imidazole ring and an alkyl bromide. Related compounds are classified as acutely toxic and irritants.[14]

-

Hazard Classifications (Inferred):

-

Acute Toxicity, Oral

-

Skin Irritant/Corrosion

-

Serious Eye Damage/Irritation

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.

-

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

-

Conclusion

1-(2-bromoethyl)-1H-imidazole is a strategically important chemical intermediate whose value lies in its bifunctional nature. Its well-defined reactivity, dominated by the S_N2 susceptibility of the bromoethyl group, allows for the straightforward and efficient incorporation of the imidazole-ethyl scaffold into a diverse range of molecular architectures. While detailed physicochemical data requires further experimental validation, its spectroscopic properties can be reliably predicted, enabling robust quality control. Adherence to proper synthesis protocols and safety precautions allows this versatile reagent to be used effectively in research and development settings.

References

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole. Retrieved from [Link]

-

Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Retrieved from [Link]

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-bromoethyl)-1H-imidazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution. Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. Retrieved from [Link]

-

ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. Retrieved from [Link]

Sources

- 1. 1-(2-bromoethyl)-1H-imidazole | C5H7BrN2 | CID 10419685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]

- 4. 1-(2-BROMO-ETHYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE | 6058-57-7 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Synthesis of 1-(2-bromoethyl)-1H-imidazole

This technical guide details the synthesis of 1-(2-bromoethyl)-1H-imidazole , a critical intermediate often used in the preparation of ionic liquids, functionalized resins, and pharmaceutical scaffolds.

Part 1: Strategic Analysis & Core Directive

Chemical Significance

1-(2-bromoethyl)-1H-imidazole (CAS: 94614-83-2 for free base; 94614-84-3 for HBr salt) serves as a "bifunctional linchpin." It possesses a nucleophilic imidazole ring and an electrophilic alkyl bromide tail. This dual nature makes it invaluable for:

-

Ionic Liquid Synthesis: Precursor for imidazolium salts via quaternization.

-

Medicinal Chemistry: Introduction of ethyl-linker motifs in drug candidates.

-

Material Science: Grafting imidazole moieties onto polymer backbones.

Retrosynthetic Logic

The primary challenge in synthesizing this molecule is chemoselectivity . The reaction involves the alkylation of imidazole with 1,2-dibromoethane.

-

The Trap: Imidazole is a nucleophile. Once mono-alkylated to form 1-(2-bromoethyl)imidazole, the product still contains a nucleophilic nitrogen (N3) and an electrophilic carbon. This can lead to:

-

Self-Quaternization: The product reacts with itself (polymerization).

-

Bis-Alkylation: The product reacts with another imidazole molecule to form 1,2-bis(1H-imidazol-1-yl)ethane.

-

-

The Solution: Use a large molar excess (3–5 equivalents) of 1,2-dibromoethane. This statistical overload ensures that any activated imidazole anion is far more likely to encounter a fresh dibromide molecule than a mono-alkylated product.

Part 2: Experimental Protocols

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical divergence point between the desired product and the bis-alkylated impurity.

Caption: Reaction pathway showing the suppression of bis-alkylation via stoichiometric control.

Protocol A: Phase Transfer Catalysis (Scalable & Robust)

This method is preferred for scale-up due to mild conditions and ease of handling.

Reagents:

-

1,2-Dibromoethane (5.0 eq)

-

Sodium Hydroxide (NaOH), 50% aq. solution (2.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent: Toluene or THF (optional, can run neat in excess dibromide)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Imidazole (6.8 g, 100 mmol) and TBAB (1.6 g, 5 mmol).

-

Solvent/Reagent Addition: Add 1,2-Dibromoethane (43 mL, ~500 mmol). If the mixture is too viscous, add 50 mL of Toluene.

-

Base Addition: Add 50% NaOH solution (16 g, 200 mmol) dropwise while stirring vigorously.

-

Reaction: Heat the mixture to 50–60°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The imidazole spot (low Rf) should disappear; the product spot will be higher.

-

-

Quench & Separation: Cool to room temperature. Dilute with water (100 mL) and DCM (100 mL). Separate the organic layer.[3][4]

-

Washing: Wash the organic phase with water (3 x 50 mL) to remove unreacted imidazole and inorganic salts.

-

Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Critical Step: Remove the excess 1,2-dibromoethane via high-vacuum distillation (it boils at ~131°C at atm, lower under vacuum) or by extensive rotary evaporation if the vacuum is strong enough.

-

-

Isolation: The residue is a pale yellow oil. It can be converted to the hydrobromide salt for storage by treating with HBr in acetic acid or diethyl ether.

Protocol B: Anhydrous Conditions (High Purity)

Use this method if the presence of water or hydroxide is detrimental to downstream applications.

Reagents:

-

Sodium Hydride (NaH, 60% in oil) (1.2 eq)

-

1,2-Dibromoethane (4.0 eq)

-

Solvent: Anhydrous THF or DMF

Methodology:

-

Activation: Suspend NaH (washed with hexanes to remove oil) in anhydrous THF under Nitrogen/Argon atmosphere at 0°C.

-

Deprotonation: Add Imidazole portion-wise. Stir at 0°C for 30 mins, then warm to RT for 1 hour until H₂ evolution ceases (Sodium imidazolide formation).

-

Alkylation: Cool back to 0°C. Add 1,2-Dibromoethane dropwise.

-

Completion: Stir at RT for 12 hours.

-

Workup: Filter off the NaBr precipitate. Concentrate the filtrate to remove THF and excess dibromide.

Part 3: Data & Characterization[5]

Comparative Data Table

| Parameter | Protocol A (PTC/NaOH) | Protocol B (NaH/THF) |

| Yield | 75–85% | 80–90% |

| Reaction Time | 4–6 Hours | 12–16 Hours |

| Purity Profile | Good (trace hydrolysis products) | Excellent (anhydrous) |

| Scalability | High (Kg scale feasible) | Low/Medium (H₂ gas management) |

| Cost | Low | Moderate (NaH, dry solvents) |

Spectral Validation (Expected Data)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.60 (s, 1H, N-CH-N)

-

δ 7.10 (s, 1H, Imidazole-H)

-

δ 6.98 (s, 1H, Imidazole-H)

-

δ 4.35 (t, J=6.5 Hz, 2H, N-CH ₂-CH₂-Br)

-

δ 3.65 (t, J=6.5 Hz, 2H, N-CH₂-CH ₂-Br)

-

Note: The triplet pattern at ~3.6 and ~4.3 ppm is diagnostic of the ethyl linker.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 175.0 / 177.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

-

Part 4: Workup Logic & Safety

Purification Workflow

The following Graphviz diagram outlines the purification logic to ensure removal of the bis-alkylated impurity.

Caption: Purification workflow emphasizing salt formation for stability.

Critical Safety Note

Warning: 1-(2-bromoethyl)imidazole is structurally similar to nitrogen mustards . It is a potential alkylating agent and vesicant.

-

Handling: Always use double nitrile gloves and work in a fume hood.

-

Inactivation: Quench spills with dilute NaOH or ammonia solution to hydrolyze the bromide.

-

Storage: Store as the HBr salt in a desiccator at 4°C. The free base degrades (turns dark) at room temperature.

References

-

General Alkylation Protocol

-

Whittle, C. P., & Lacey, M. J. (1974). Mechanism of the reaction of imidazole with alkyl halides. Biochemical Pharmacology, 23(16), 2377-2386. Link

-

-

Phase Transfer Catalysis Method

-

Bogdal, D., et al. (1999). Microwave-assisted preparation of N-alkylimidazoles under phase-transfer catalysis. Synthetic Communications, 29(20), 3561-3569. Link

-

-

Synthesis of 1-Alkylimidazoles (Patent)

-

Compound Data (PubChem)

Sources

- 1. US6177575B1 - Process for manufacture of imidazoles - Google Patents [patents.google.com]

- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 6. zenodo.org [zenodo.org]

Commercial Availability & Technical Synthesis Guide: 1-(2-bromoethyl)-1H-imidazole

[1]

Part 1: Executive Summary & Strategic Analysis[1]

1-(2-bromoethyl)-1H-imidazole is a critical bifunctional building block used primarily in the synthesis of ionic liquids, functionalized polymers, and bioactive small molecules.[1][2] Its structure features an active alkyl bromide handle and a nucleophilic imidazole ring, making it highly versatile but also chemically labile.[1]

Critical Sourcing Insight: Researchers often encounter confusion regarding the CAS registry numbers for this compound.

-

CAS 10111-08-7 is frequently misindexed in some databases as the target but correctly refers to Imidazole-2-carboxaldehyde .[1]

-

CAS 94614-84-3 is the correct registry for the commercially stable Hydrobromide salt .[1]

-

CAS 94614-83-2 refers to the Free Base , which is rarely sold due to stability issues (self-quaternization).[1]

Recommendation: For storage and commercial sourcing, always specify the Hydrobromide salt (HBr) .[1] For synthesis, the free base must be generated in situ or used immediately.[1]

Part 2: Chemical Profile & Specifications[1][3][4]

Physicochemical Properties[1][5]

| Property | Specification (HBr Salt) | Specification (Free Base) |

| CAS Number | 94614-84-3 | 94614-83-2 |

| Formula | C₅H₇BrN₂[1] · HBr | C₅H₇BrN₂ |

| Molecular Weight | 255.94 g/mol | 175.03 g/mol |

| Appearance | White to off-white hygroscopic solid | Colorless to yellow oil (darkens on standing) |

| Melting Point | 145–150 °C (dec) | N/A (Liquid at RT) |

| Solubility | Water, Methanol, DMSO | DCM, Chloroform, THF |

| Stability | Stable at -20°C (Desiccated) | Unstable (Polymerizes/Cyclizes at RT) |

Stability & Handling (The "Self-Destruct" Mechanism)

The free base of 1-(2-bromoethyl)imidazole contains both a nucleophile (N3 of imidazole) and an electrophile (alkyl bromide).[1] In concentrated solutions or neat form, it undergoes intermolecular nucleophilic substitution, forming an oligomeric imidazolium bromide species.[1]

DOT Diagram: Stability & Degradation Pathway

Caption: The free base is prone to self-alkylation. Protonation (HBr salt) blocks the N3 nucleophile, preventing polymerization.

Part 3: Commercial Availability & Supplier Landscape[1]

Due to the niche nature of this compound, it is classified as a Tier 3 Specialty Chemical (Building Block), meaning it is not always in stock in bulk quantities.[1]

Supplier Tier Analysis[1]

| Supplier Tier | Representative Companies | Availability | Purity Grade | Est.[1] Lead Time |

| Tier 1 (Catalog) | Sigma-Aldrich (Merck), TCI, Alfa Aesar | Low Stock / High Price | ≥95% (HBr) | 1–2 Weeks |

| Tier 2 (Specialty) | Enamine, BLD Pharm, Combi-Blocks | Good Availability | 95–98% | 3–5 Days |

| Tier 3 (Bulk) | Custom Synthesis Houses (China/India) | Made to Order | Technical (>90%) | 4–8 Weeks |

Sourcing Strategy: Buy vs. Make

Given the high cost (~$150/g from catalog suppliers) and simple chemistry, the decision to buy or synthesize depends on scale.[1]

DOT Diagram: Sourcing Decision Matrix

Caption: For quantities exceeding 10g, in-house synthesis becomes significantly more cost-effective due to high commercial markups.[1]

Part 4: Technical Synthesis Protocol (In-House Production)

If commercial supply is unavailable or cost-prohibitive, the following protocol yields high-purity 1-(2-bromoethyl)-1H-imidazole hydrobromide.

Safety Warning: 1,2-Dibromoethane is a potential carcinogen and 1-(2-bromoethyl)imidazole is a potent alkylating agent (vesicant).[1] All operations must be performed in a fume hood with double gloving (Nitrile/Laminate).

Reaction Scheme

1Step-by-Step Methodology

-

Reagent Setup:

-

Dissolve Imidazole (6.8 g, 100 mmol) in 1,2-Dibromoethane (50 mL, ~580 mmol) .

-

Note: Using a large excess of dibromoethane acts as both solvent and reagent, suppressing the formation of the bis-alkylated byproduct (1,2-di(1H-imidazol-1-yl)ethane).[1]

-

-

Reaction:

-

Workup (Isolation of HBr Salt):

-

Purification:

Quality Control (Self-Validating)

-

1H NMR (DMSO-d6): Check for the disappearance of the symmetrical ethylene peak of dibromoethane and the appearance of two triplets (~3.8 ppm and ~4.5 ppm) corresponding to the

linker. -

Silver Nitrate Test: Dissolve a small amount in water and add

.[1] A pale yellow precipitate (

Part 5: References

-

PubChem Compound Summary. (2023). 1-(2-Bromoethyl)-1H-imidazole.[1][3][4][5][6][7] National Center for Biotechnology Information.[1] Link

-

Hit2Lead Catalog. (2023). 1-(2-bromoethyl)-1H-imidazole hydrobromide Specifications. ChemBridge Corporation.[1] Link

-

BLD Pharm. (2023). Product Analysis: 1-(2-Bromoethyl)-1H-imidazole hydrobromide. BLD Pharmatech.[1] Link

-

Sigma-Aldrich. (2023).[1][8] Search Results for Imidazole Derivatives. Merck KGaA.[1] Link

-

ResearchGate. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives. (Contextual reference for imidazole alkylation kinetics). Link

Sources

- 1. 10111-08-7|1H-Imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 3. 94614-84-3|1-(2-Bromoethyl)-1H-imidazole hydrobromide|BLD Pharm [bldpharm.com]

- 4. 1-(2-bromoethyl)-1H-imidazole | C5H7BrN2 | CID 10419685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsigma.cn [chemsigma.cn]

- 6. 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. achmem.com [achmem.com]

- 8. 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

The Versatile Building Block: Application of 1-(2-bromoethyl)-1H-imidazole in Medicinal Chemistry

Introduction: The Strategic Importance of the Imidazole Moiety

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The imidazole nucleus, an aromatic five-membered heterocycle with two nitrogen atoms, can act as a hydrogen bond donor and acceptor, and its pKa allows it to be protonated at physiological pH, facilitating key interactions with biological targets such as enzymes and receptors.[1] This versatility has led to the incorporation of the imidazole core in a wide array of approved drugs with activities spanning from antifungal and antibacterial to anticancer and antihypertensive.[3][4]

The strategic derivatization of the imidazole ring is a cornerstone of modern drug discovery. One particularly effective approach is the introduction of an ethyl linker at the N1 position, creating a flexible yet defined tether for connecting the imidazole moiety to other pharmacophores or for modulating the overall properties of a molecule. The reagent at the heart of this strategy, 1-(2-bromoethyl)-1H-imidazole , is a highly valuable bifunctional building block. Its imidazole ring provides a key interactive element, while the bromoethyl group serves as a reactive handle for covalent bond formation with a variety of nucleophiles. This application note provides a detailed guide to the synthesis and utility of 1-(2-bromoethyl)-1H-imidazole, complete with field-proven protocols and an exploration of its role in the development of novel therapeutic agents.

Synthesis of 1-(2-bromoethyl)-1H-imidazole: A Protocol for a Key Intermediate

The most common and efficient method for the synthesis of 1-(2-bromoethyl)-1H-imidazole involves the N-alkylation of imidazole with an excess of 1,2-dibromoethane. The use of a significant excess of the dihaloalkane is crucial to minimize the formation of the bis-substituted byproduct, 1,2-di(imidazol-1-yl)ethane. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby activating it for nucleophilic attack.

Experimental Protocol: Synthesis of 1-(2-bromoethyl)-1H-imidazole

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |

| Imidazole | 68.08 | ≥99% | Sigma-Aldrich |

| 1,2-Dibromoethane | 187.86 | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | 40.00 | ≥98%, pellets | Fisher Scientific |

| Toluene | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Anhydrous Magnesium Sulfate | 120.37 | ≥99.5% | Sigma-Aldrich |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add imidazole (10.0 g, 147 mmol) and powdered sodium hydroxide (6.5 g, 162 mmol).

-

Solvent Addition: Add anhydrous toluene (250 mL) to the flask.

-

Azeotropic Water Removal: Heat the suspension to reflux with a Dean-Stark trap for 2 hours to remove any residual water from the imidazole and sodium hydroxide.

-

Addition of Alkylating Agent: After cooling the mixture to room temperature, add 1,2-dibromoethane (70.0 g, 373 mmol, ~2.5 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 95:5).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the sodium bromide salt and any unreacted sodium hydroxide.

-

Wash the filtrate with water (3 x 100 mL) to remove any remaining salts and unreacted imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess 1,2-dibromoethane.

-

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (Eluent: gradient of Dichloromethane to Dichloromethane/Methanol 98:2) to yield 1-(2-bromoethyl)-1H-imidazole as a pale yellow oil.

Expected Yield: 60-70%

Applications in Medicinal Chemistry: A Versatile Alkylating Agent

1-(2-bromoethyl)-1H-imidazole is a powerful tool for introducing the 2-(1H-imidazol-1-yl)ethyl moiety into a wide range of molecular scaffolds. This moiety can serve several purposes in drug design:

-

As a Linker: The ethylimidazole group can act as a flexible linker to connect two pharmacophoric fragments.

-

As a Pharmacophore: The imidazole ring itself can be a key interacting element with a biological target, for example, by coordinating to a metal ion in an enzyme active site or by forming hydrogen bonds.

-

Modulation of Physicochemical Properties: The introduction of the relatively polar imidazole group can enhance the aqueous solubility and modify the lipophilicity of a lead compound, which can have a profound impact on its pharmacokinetic profile.

The primary application of 1-(2-bromoethyl)-1H-imidazole is in the alkylation of nucleophiles. The following sections provide detailed protocols for its reaction with common nucleophilic functional groups encountered in medicinal chemistry.

Alkylation of Thiols: Synthesis of Imidazole-containing Thioethers

The reaction of 1-(2-bromoethyl)-1H-imidazole with thiols is a facile and efficient method for the preparation of 2-(1H-imidazol-1-yl)ethyl thioethers. This reaction is particularly relevant in the synthesis of compounds targeting metalloenzymes or for the development of antiprotozoal agents. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and shown to possess potent activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, in many cases exceeding the potency of the standard drug, metronidazole.[5]

Materials:

| Reagent/Solvent | Purpose |

| Substituted Thiol | Nucleophile |

| 1-(2-bromoethyl)-1H-imidazole | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | Base |

| N,N-Dimethylformamide (DMF) | Solvent |

| Ethyl Acetate | Extraction Solvent |

| Brine | Washing Solution |

| Anhydrous Sodium Sulfate | Drying Agent |

Procedure:

-

Reaction Setup: To a solution of the substituted thiol (1.0 equivalent) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Add 1-(2-bromoethyl)-1H-imidazole (1.1 equivalents) to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up:

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(1H-imidazol-1-yl)ethyl thioether.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the thiol, making it a better nucleophile.

-

Solvent: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature: The reaction proceeds efficiently at room temperature, avoiding potential side reactions that could occur at elevated temperatures.

Caption: Workflow for the alkylation of thiols.

Alkylation of Amines: Synthesis of Imidazole-containing Amines

The N-alkylation of primary and secondary amines with 1-(2-bromoethyl)-1H-imidazole provides access to a diverse range of compounds with potential biological activity. The resulting N-[2-(1H-imidazol-1-yl)ethyl] moiety is a common feature in antihistamines and other pharmacologically active molecules.

Materials:

| Reagent/Solvent | Purpose |

| Primary or Secondary Amine | Nucleophile |

| 1-(2-bromoethyl)-1H-imidazole | Alkylating Agent |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base |

| Acetonitrile (MeCN) or Dichloromethane (DCM) | Solvent |

| Saturated Sodium Bicarbonate Solution | Washing Solution |

| Brine | Washing Solution |

| Anhydrous Sodium Sulfate | Drying Agent |

Procedure:

-

Reaction Setup: In a sealed tube, dissolve the amine (1.0 equivalent) and 1-(2-bromoethyl)-1H-imidazole (1.2 equivalents) in acetonitrile (0.1 M).

-

Base Addition: Add triethylamine (2.0 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80 °C for 12-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated amine.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to scavenge the HBr generated during the reaction without competing in the alkylation.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Temperature: Heating is often required to drive the alkylation of less nucleophilic amines to completion.

Caption: Experimental workflow for amine alkylation.

Quantitative Data and Structure-Activity Relationships

The utility of 1-(2-bromoethyl)-1H-imidazole is best illustrated through the biological activity of the compounds it helps to create. In the study of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, the introduction of the ethylimidazole moiety was critical for their potent antiprotozoal activity.[5]

| Compound | Substituent (R) | IC₅₀ (µM) vs. T. vaginalis | IC₅₀ (µM) vs. G. intestinalis | IC₅₀ (µM) vs. E. histolytica |

| 1 | H | 0.08 | 0.12 | 0.15 |

| 2 | 5-Cl | 0.05 | 0.09 | 0.11 |

| 3 | 5-OCH₂CH₃ | 0.11 | 0.15 | 0.19 |

| Metronidazole | - | 0.80 | 1.20 | 1.50 |

Data adapted from reference[5]

The data clearly indicates that the compounds derived from the ethylimidazole scaffold exhibit significantly higher potency than the standard drug, metronidazole. This highlights the value of 1-(2-bromoethyl)-1H-imidazole as a building block for the discovery of new and effective therapeutic agents.

Conclusion and Future Perspectives

1-(2-bromoethyl)-1H-imidazole is a versatile and highly valuable reagent in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal choice for introducing the biologically significant 2-(1H-imidazol-1-yl)ethyl moiety into a wide range of molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to utilize this powerful building block in their own discovery programs. As the quest for novel therapeutics continues, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- A review on heterocyclic: synthesis and their application in medicinal chemistry of imidazole moiety. (2018). Science Publishing Group.

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

- Synthesis and Reactions of Imidazole. (2024). Zenodo.

- Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. (2017). Organic Chemistry Portal.

- Application Notes: Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone. (2025). Benchchem.

- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)

- Synthesis, Structural Analysis, and Biological Activities of Some Imidazolium Salts. (n.d.). PMC.

- View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research.

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv

- Imidazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).

- Green Synthesis of 2-(Substituted Phenyl)

- Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014). PubMed.

- (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. (2018).

- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)

- (PDF) A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. (2023).

- Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. (2025).

- Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substi. (n.d.). SciSpace.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi

- A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2018). Semantic Scholar.

- Review of pharmacological effects of imidazole deriv

- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.).

- A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2018). Semantic Scholar.

- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (n.d.). Semantic Scholar.

Sources

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Senior Application Scientist's Guide to the Microwave-Assisted Synthesis of 1-(2-Bromoethyl)-1H-Imidazole Derivatives

Introduction: The Significance of 1-(2-Bromoethyl)-1H-Imidazole Derivatives and the Advent of Microwave-Assisted Synthesis

1-(2-Bromoethyl)-1H-imidazole derivatives are pivotal building blocks in the landscape of medicinal chemistry and drug development. Their unique structural motif, featuring a reactive bromoethyl side chain attached to the versatile imidazole core, allows for further molecular elaboration, making them valuable intermediates in the synthesis of a wide array of pharmacologically active compounds. The imidazole ring itself is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.

Traditionally, the synthesis of these derivatives via conventional heating methods is often plagued by long reaction times, the formation of undesirable byproducts, and consequently, lower yields.[1][2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative.[3][4][5] Microwave energy directly and uniformly heats the reaction mixture, leading to a rapid increase in temperature and a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[1][6][7] This application note provides a detailed protocol and technical insights for the microwave-assisted synthesis of 1-(2-bromoethyl)-1H-imidazole derivatives, designed for researchers and professionals in the pharmaceutical and chemical sciences.

The Underlying Chemistry: Mechanism of N-Alkylation

The synthesis of 1-(2-bromoethyl)-1H-imidazole derivatives proceeds via a nucleophilic substitution reaction, specifically an N-alkylation of the imidazole ring. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1,2-dibromoethane. This results in the formation of a new carbon-nitrogen bond and the displacement of a bromide ion as the leaving group.

The use of microwave irradiation significantly enhances the rate of this reaction.[7][8] The high-frequency electromagnetic waves interact with polar molecules in the reaction mixture, causing rapid molecular rotation and friction, which in turn generates intense and uniform heating.[6] This localized superheating provides the necessary activation energy for the reaction to proceed at a much faster rate compared to conventional heating methods.

Below is a diagram illustrating the proposed reaction mechanism:

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 4. mdpi.com [mdpi.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Flow Chemistry Applications of 1-(2-bromoethyl)-1H-imidazole: A Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 1-(2-bromoethyl)-1H-imidazole in continuous flow chemistry. We will delve into detailed application notes and protocols, emphasizing the scientific rationale behind experimental design and the inherent advantages of flow chemistry for handling this versatile reagent.

Introduction: The Synergy of a Versatile Reagent and a Powerful Technology

1-(2-bromoethyl)-1H-imidazole is a key building block in organic synthesis, particularly for the introduction of an ethyl-imidazole moiety. This functional group is prevalent in many biologically active molecules and ionic liquids. However, traditional batch alkylation reactions with bromo-alkanes can be challenging to control, often leading to side products and safety concerns, especially at larger scales.

Flow chemistry, or continuous flow processing, offers a robust solution to these challenges. By performing reactions in a continuous stream through a reactor, we achieve superior control over reaction parameters such as temperature, pressure, and residence time.[1][2][3] This enhanced control translates to improved reaction efficiency, higher yields, and a significantly better safety profile, particularly when dealing with reactive intermediates or exothermic reactions.[4][5][6] The small reactor volumes inherent to flow chemistry minimize the risk associated with hazardous reagents and unstable intermediates.[1][4]

This guide will explore two primary applications of 1-(2-bromoethyl)-1H-imidazole in flow chemistry: N-alkylation reactions for the synthesis of functionalized imidazoles and the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry.

Application 1: Continuous N-Alkylation of Nucleophiles

The primary reactivity of 1-(2-bromoethyl)-1H-imidazole lies in its electrophilic bromoethyl group, making it an excellent reagent for the N-alkylation of various nucleophiles. In a flow chemistry setup, this reaction can be performed with high efficiency and selectivity.

Mechanistic Considerations in Flow

The N-alkylation reaction proceeds via a standard SN2 mechanism. The choice of base and solvent is crucial for ensuring the nucleophilicity of the substrate and the solubility of all components. A continuous flow setup allows for the rapid screening of these parameters to optimize reaction conditions. The enhanced heat transfer in microreactors or tube reactors is particularly advantageous for managing the exothermicity that can accompany these reactions.[3]

Experimental Workflow: General N-Alkylation

The following diagram illustrates a typical workflow for the continuous N-alkylation of a generic nucleophile (Nu-H) with 1-(2-bromoethyl)-1H-imidazole.

Caption: General workflow for continuous N-alkylation.

Protocol: Continuous Synthesis of a Substituted Imidazole

This protocol outlines a general procedure for the N-alkylation of a secondary amine.

Materials:

-

1-(2-bromoethyl)-1H-imidazole

-

Secondary amine (e.g., morpholine)

-

Base (e.g., triethylamine)

-

Solvent (e.g., acetonitrile)

-

Flow chemistry system with two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

Procedure:

-

Reagent Preparation:

-

Solution A: Prepare a 0.5 M solution of 1-(2-bromoethyl)-1H-imidazole in acetonitrile.

-

Solution B: Prepare a 0.6 M solution of the secondary amine and a 0.7 M solution of triethylamine in acetonitrile. Rationale: A slight excess of the nucleophile and base can drive the reaction to completion.

-

-

System Setup:

-

Set up the flow reactor system as shown in the diagram above.

-

Equilibrate the reactor coil to the desired temperature (e.g., 80 °C). Rationale: Elevated temperatures can increase the reaction rate, and the flow setup safely contains the heated solvent.[7]

-

Set the back-pressure regulator to maintain a pressure sufficient to keep the solvent in the liquid phase (e.g., 10 bar).

-

-

Reaction Execution:

-

Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.

-

The combined stream flows through the heated reactor coil. The residence time is determined by the reactor volume and the total flow rate.

-

Collect the product stream after the back-pressure regulator.

-

-

Work-up and Analysis:

-

The collected solution can be concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Analyze the product by HPLC and NMR to determine yield and purity.

-

| Parameter | Value | Rationale |

| Concentration (Reagent A) | 0.5 M | Balances reaction rate and solubility. |

| Concentration (Reagent B) | 0.6 M (Amine), 0.7 M (Base) | Slight excess to ensure complete conversion of the limiting reagent. |

| Flow Rate (Total) | 1.0 mL/min | A starting point for optimization; can be adjusted to control residence time. |

| Reactor Temperature | 80 °C | Accelerates the SN2 reaction. |

| Residence Time | 10 minutes (for a 10 mL reactor) | Allows for sufficient reaction time; can be optimized. |

| Back Pressure | 10 bar | Prevents solvent boiling and ensures stable flow. |

Application 2: Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery.[8] A common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone. 1-(2-bromoethyl)-1H-imidazole can be envisioned as a precursor to a reactive intermediate for a similar cyclization reaction. A more direct approach in flow involves the reaction of 2-aminopyridines with a bromo-aldehyde or ketone. While not a direct application of the title compound, a related continuous flow synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and bromopyruvic acid has been reported, showcasing the potential of flow chemistry for this class of compounds.[9]

Conceptual Workflow for Imidazo[1,2-a]pyridine Synthesis

This conceptual workflow illustrates how a multi-step synthesis leading to an imidazo[1,2-a]pyridine derivative could be achieved in a continuous flow setup.

Caption: Conceptual workflow for telescoped synthesis.

Protocol: Continuous Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol describes a plausible two-step, one-flow synthesis of an imidazo[1,2-a]pyridine derivative.

Materials:

-

2-aminopyridine

-

1-(2-bromoethyl)-1H-imidazole

-

Strong, non-nucleophilic base (e.g., DBU)

-

Solvent (e.g., DMSO)

-

Flow chemistry system with two heated reactors in series.

Procedure:

-

Reagent Preparation:

-

Solution 1: Prepare a 0.4 M solution of 2-aminopyridine in DMSO.

-

Solution 2: Prepare a 0.4 M solution of 1-(2-bromoethyl)-1H-imidazole and a 0.5 M solution of DBU in DMSO.

-

-

System Setup:

-

Configure the flow system with two reactors in series.

-

Set the temperature of the first reactor to 100 °C (for the initial alkylation) and the second reactor to 150 °C (to promote cyclization).

-

-

Reaction Execution:

-

Pump both solutions at equal flow rates (e.g., 0.2 mL/min each) to achieve the desired residence time in each reactor.

-

The reaction mixture first passes through the alkylation reactor and then directly into the cyclization reactor.

-

-

Work-up and Analysis:

-

Collect the product stream and quench with water.

-

Extract the product with an appropriate organic solvent.

-

Purify by chromatography and analyze to confirm the structure and purity.

-

| Parameter | Reactor 1 (Alkylation) | Reactor 2 (Cyclization) |

| Temperature | 100 °C | 150 °C |

| Residence Time | 15 minutes | 30 minutes |

| Pressure | 15 bar | 15 bar |

Safety and Handling in Flow Chemistry

While flow chemistry inherently improves safety, proper handling of 1-(2-bromoethyl)-1H-imidazole is still crucial.[4] It is a potential alkylating agent and should be handled with appropriate personal protective equipment. The use of a closed-loop flow system minimizes operator exposure to the reagent and solvent vapors.

Conclusion

The use of 1-(2-bromoethyl)-1H-imidazole in continuous flow chemistry presents a significant opportunity to enhance the efficiency, safety, and scalability of synthetic routes to valuable imidazole-containing compounds. The protocols and workflows presented in this guide serve as a starting point for researchers to develop and optimize their own continuous flow processes. The superior control offered by flow chemistry allows for the rapid exploration of reaction conditions, leading to accelerated process development and the potential for on-demand manufacturing of key intermediates and active pharmaceutical ingredients.

References

-

Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Flow Chemistry for the Synthesis of Heterocycles. (n.d.). Springer. Retrieved February 2, 2026, from [Link]

-

A continuous flow process for the green and sustainable production of N-alkyl imidazoles. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. (n.d.). Wiley-VCH. Retrieved February 2, 2026, from [Link]

-

Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

A field guide to flow chemistry for synthetic organic chemists. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

-

Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). Journal of Science and Technology. Retrieved February 2, 2026, from [Link]

-

Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved February 2, 2026, from [Link]

-

Kinetics and mechanism of the interactions of imidazole and benzimidazole with cis-diaquo(nitrilotriacetato). (n.d.). Indian Academy of Sciences. Retrieved February 2, 2026, from [Link]

-

Synthesis and Characterization of Imidazolium-Based Ionenes. (2025). PubMed Central. Retrieved February 2, 2026, from [Link]

-

1-(2-bromoethyl)-1H-imidazole. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. (2022). Newera-spectro. Retrieved February 2, 2026, from [Link]

-

Modern flow chemistry – prospect and advantage. (2023). PubMed Central. Retrieved February 2, 2026, from [Link]

-

Taming Hazardous Chemistry by Continuous Flow Technology. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

A Systematic Review of Enzymatic Kinetics in Microreactors. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). Unknown Source. Retrieved February 2, 2026, from [Link]

-

Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

Continuous-flow photo-induced decarboxylative annulative access to fused imidazole derivatives via a microreactor containing immobilized ruthenium. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

-

ASSESSMENT OF THE IMPACT OF CONTINOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. (n.d.). UCD School of Chemistry. Retrieved February 2, 2026, from [Link]

-

N-Alkylation of imidazoles. (n.d.). University of Otago. Retrieved February 2, 2026, from [Link]

-

Kinetic Modeling and Automated Optimization in Microreactor Systems. (n.d.). DSpace@MIT. Retrieved February 2, 2026, from [Link]

-

The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). Baxendale Group. Retrieved February 2, 2026, from [Link]

-

Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

-

Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis. (n.d.). Beilstein Journals. Retrieved February 2, 2026, from [Link]

-

Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. (2026). American Chemical Society. Retrieved February 2, 2026, from [Link]

-

Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. (n.d.). SciELO. Retrieved February 2, 2026, from [Link]

-

Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. (n.d.). Beilstein Journals. Retrieved February 2, 2026, from [Link]

-

Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. (2025). Unknown Source. Retrieved February 2, 2026, from [Link]

-

Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. (n.d.). Oriental Journal of Chemistry. Retrieved February 2, 2026, from [Link]

-

A Scalable Dynamic Cascade Flow Reactor for Challenging Continuous Heterogeneous Processes. (n.d.). ArODES. Retrieved February 2, 2026, from [Link]

-

Enzymatic microreactors in chemical analysis and kinetic studies. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

Sources

- 1. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern flow chemistry – prospect and advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. comchart.com [comchart.com]

- 7. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of 1-(2-bromoethyl)-1H-imidazole in the synthesis of antimicrobial agents.

Application Note: Precision Synthesis of Imidazolium-Based Antimicrobials Using 1-(2-Bromoethyl)-1H-imidazole

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens has revitalized interest in cationic amphiphiles and organometallic antimicrobials. 1-(2-Bromoethyl)-1H-imidazole serves as a critical "linchpin" electrophile in this domain.[1] Unlike symmetric linkers (e.g., 1,2-dibromoethane), this asymmetric building block allows for the stepwise, modular construction of unsymmetrical bis-imidazolium salts (Gemini surfactants) and Ag(I)-N-Heterocyclic Carbene (NHC) complexes.[1]

This guide details the use of 1-(2-bromoethyl)-1H-imidazole to synthesize two classes of antimicrobial agents:

-

Membrane-Disrupting Ionic Liquids (Bis-imidazolium Salts)

-

Silver(I)-NHC Complex Therapeutics

Chemical Profile & Handling

Compound: 1-(2-Bromoethyl)-1H-imidazole

Role: Electrophilic Building Block / Alkylating Agent

Reactivity: High susceptibility to

| Property | Specification | Operational Note |

| Appearance | Viscous oil or low-melting solid | Hygroscopic; store under inert gas (Ar/N₂).[1] |

| Stability | Moderate | Light-sensitive (C-Br bond photolysis).[1] Store at 2–8°C. |

| Hazards | Alkylating Agent | Potent skin/eye irritant.[1] Potential lachrymator.[1] Use double-gloving and fume hood.[1] |

| Solubility | DCM, MeCN, DMF, DMSO | Avoid protic solvents (MeOH/EtOH) during storage to prevent solvolysis.[1] |

Application I: Synthesis of Asymmetric Bis-Imidazolium Salts

Target Class: Cationic Antimicrobial Peptides (AMP) Mimetics[1]

Mechanism of Action: These compounds act as "Gemini surfactants."[1] The bis-cationic headgroups electrostatically attract the negatively charged bacterial cell envelope (LPS in Gram-negative, Teichoic acid in Gram-positive), while the hydrophobic tails insert into the lipid bilayer, causing depolarization and lysis.

Protocol A: Stepwise Quaternization

Objective: Synthesize an asymmetric bis-imidazolium salt linking a core imidazole scaffold to a hydrophobic tail.[1]

Reagents:

-

Substrate A: 1-Alkyl-1H-imidazole (e.g., 1-dodecylimidazole for hydrophobicity).[1]

-

Reagent B: 1-(2-Bromoethyl)-1H-imidazole (1.1 equivalents).[1]

-

Solvent: Acetonitrile (Anhydrous).[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Substrate A (10 mmol) in anhydrous acetonitrile (20 mL).

-

Addition: Add 1-(2-Bromoethyl)-1H-imidazole (11 mmol) dropwise via syringe to the stirring solution.

-

Expert Tip: Do not add all at once. The reaction is exothermic.

-

-

Reflux: Heat the mixture to 80°C (Reflux) for 24–48 hours under an inert atmosphere (Nitrogen).

-

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting imidazole spot should disappear, and a baseline spot (ionic salt) should appear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~5 mL under reduced pressure.

-

Precipitation: Add cold diethyl ether (50 mL) or ethyl acetate to induce precipitation of the bis-imidazolium bromide salt.[1]

-

Troubleshooting: If an oil forms instead of a solid, decant the solvent, wash the oil with fresh ether, and sonicate.

-

-

Purification: Recrystallize from acetonitrile/ether or dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvents.

Data Output: Expected NMR Signals

-

Linker Protons (

): Distinct multiplet or two triplets shifted downfield ( -

C2-H Proton: Highly deshielded singlet (

9.0–10.0 ppm), diagnostic of imidazolium formation.[1]

Application II: Synthesis of Ag(I)-NHC Complexes

Target Class: Slow-Release Silver Therapeutics[1]

Mechanism of Action: The bis-imidazolium salt acts as a ligand precursor.[1] Upon reaction with silver oxide, the acidic C2 protons are deprotonated, forming a carbene that coordinates to Ag+. This complex slowly releases antimicrobial Ag+ ions in vivo, preventing rapid clearance and reducing systemic toxicity compared to silver nitrate.

Protocol B: Metallation with Silver(I) Oxide

Precursor: Bis-imidazolium bromide salt (from Protocol A).[1]

Step-by-Step Methodology:

-

Suspension: Suspend the bis-imidazolium salt (1 mmol) in Dichloromethane (DCM) or Methanol (10 mL).

-

Note: DCM is preferred for solubility of the final complex; Methanol facilitates the reaction of the salt.

-

-

Metallation: Add Silver(I) Oxide (

) (0.6 mmol, slight excess relative to stoichiometry) in one portion. -

Reaction: Stir the suspension at Room Temperature in the dark (wrap flask in aluminum foil) for 24 hours.

-

Chemistry: The solution typically clarifies as the insoluble

is consumed and the soluble Ag-NHC complex forms.

-

-

Filtration: Filter the mixture through a pad of Celite to remove unreacted

and metallic silver. -

Isolation: Concentrate the filtrate. The product is often a light-sensitive white or grey solid.[1]

-

Storage: Store at -20°C, protected from light.

Visualizing the Synthetic Logic

The following diagram illustrates the modular workflow, transforming the raw building block into active pharmaceutical ingredients (APIs).

Figure 1: Synthetic workflow converting 1-(2-bromoethyl)-1H-imidazole into ionic liquids and silver complexes.

Critical Control Points (Self-Validation)

To ensure scientific integrity, verify your intermediate and final products using these checkpoints:

| Checkpoint | Diagnostic Method | Acceptance Criteria |

| Purity of Linker | TLC (Hexane/EtOAc) | Single spot.[1] If yellow/brown, distill or pass through a short silica plug before use.[1] |

| Quaternization | ¹H NMR ( | Disappearance of imidazole N-CH signals; appearance of downfield C2-H singlet (>9 ppm).[1] |

| Carbene Formation | ¹³C NMR | Disappearance of C2 proton signal; appearance of Carbene Carbon signal (~180 ppm). |

| Silver Incorporation | Mass Spectrometry (ESI) | Characteristic isotopic pattern of Ag ( |

References

-

Synthesis of Imidazolium Salts

-

Silver-NHC Complexes

-

Mechanistic Insight (Ag-NHC)

-

Safety Data (Imidazole Derivatives)

Sources

- 1. echemi.com [echemi.com]

- 2. oatext.com [oatext.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iris.unina.it [iris.unina.it]

- 7. Synthesis, Characterization, Antimicrobial Properties, and Antioxidant Activities of Silver-N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of 1-(2-bromoethyl)-1H-imidazole for gas chromatography

Application Note: Strategic GC-MS Profiling of 1-(2-bromoethyl)-1H-imidazole Subtitle: Derivatization Protocols for Hydrolytic Impurities and Deactivation Strategies for the Labile Parent Compound

Executive Summary

1-(2-bromoethyl)-1H-imidazole (PubChem CID: 10419685) is a critical alkylating intermediate in the synthesis of imidazole-based pharmaceuticals and ionic liquids.[1] Its analysis by Gas Chromatography (GC) presents a "dual-threat" challenge to the analyst:

-

Thermal Instability: The

-bromoethyl moiety is prone to thermally induced dehydrohalogenation, eliminating HBr to form 1-vinylimidazole inside hot GC inlets.[1] -

Chemical Polarity: The basic nitrogen (N-3) causes severe peak tailing on standard polysiloxane columns due to interaction with silanol groups.

Crucial Clarification on Derivatization: Unlike primary/secondary amines or alcohols, the parent molecule 1-(2-bromoethyl)-1H-imidazole lacks an exchangeable proton (N-H or O-H) and cannot be directly silylated using standard reagents (e.g., BSTFA/MSTFA).[1]

Therefore, this Application Note defines a Hybrid Analytical Strategy :

-

Protocol A (Derivatization): Targeted silylation of 1-(2-hydroxyethyl)-1H-imidazole , the primary hydrolytic degradant/impurity, to ensure reagent purity.[1]

-

Protocol B (Direct Analysis): A base-deactivated, low-thermal-stress method for quantifying the parent compound.[1]

Chemical Context & Degradation Pathways

Understanding the reactivity of the analyte is prerequisite to selecting the correct protocol.

-

CAS: 1016-58-6 (Note: Often confused with nitrobenzyls in generic databases; verify structure via CID 10419685).[1]

-

Boiling Point: Predicted ~300°C (Decomposes).

-

pKa: ~6.9 (Basic imidazole ring).

Reaction Pathways in the GC System

The following diagram illustrates why derivatization is applied selectively to the impurity (Pathway 2), while the parent requires thermal control (Pathway 1).

Figure 1: Analytical pathways. Pathway 1 represents the thermal degradation risk during analysis. Pathway 2 represents the formation of the alcohol impurity, which is then stabilized via derivatization for quantification.

Protocol A: Derivatization of Hydrolytic Impurities

Objective: Quantify the presence of 1-(2-hydroxyethyl)-1H-imidazole (the "Alcohol").[1] Why: The alcohol is polar and elutes poorly. Silylation caps the hydroxyl group, improving peak shape and volatility.

Reagents

-

Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

-

Reasoning: MSTFA is the most volatile silylating reagent, preventing solvent peak overlap. TMCS acts as a catalyst for the sterically hindered alcohol.

-

-

Solvent: Anhydrous Acetonitrile or Pyridine (Pyridine acts as an acid scavenger for the HCl generated by TMCS).

Step-by-Step Procedure

-

Sample Weighing: Weigh 10 mg of the 1-(2-bromoethyl)-1H-imidazole sample into a 2 mL GC vial.

-

Dissolution: Add 500 µL of anhydrous Acetonitrile. Vortex until dissolved.

-

Reagent Addition: Add 100 µL of MSTFA + 1% TMCS .

-

Incubation: Cap the vial tightly. Heat at 60°C for 30 minutes .

-

Note: Do not exceed 60°C to avoid inducing thermal elimination of the bromine on the parent compound.

-

-

Cooling: Allow to cool to room temperature.

-

Injection: Inject 1 µL directly into the GC.

Protocol B: Direct Analysis of Parent Compound

Objective: Quantify 1-(2-bromoethyl)-1H-imidazole without degrading it. Strategy: "System Derivatization" (Deactivation) rather than Sample Derivatization.

Instrument Configuration

| Parameter | Setting | Rationale |

| Inlet | Cool On-Column (COC) or PTV | Critical: Avoids hot split/splitless liners where HBr elimination occurs. If PTV is used, inject at 40°C and ramp to 250°C. |

| Liner | Base-Deactivated (e.g., Sky® or Ultra Inert) | Neutralizes silanols to prevent imidazole adsorption/tailing. |

| Column | Rtx-5 Amine or CP-Volamine (30m x 0.25mm x 1.0µm) | These stationary phases are chemically bonded with base functional groups to ensure symmetrical amine peaks.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow. |

| Oven | 60°C (1 min) → 15°C/min → 280°C | Gentle ramp to elute the bromo-compound before it degrades. |

Results Interpretation & Troubleshooting

Expected Chromatogram Profile

| Retention Order | Compound | Identification | Notes |

| 1 | 1-Vinylimidazole | Artifact/Degradant | Sharp peak.[1] High levels indicate inlet temperature is too high. |

| 2 | TMS-Derivative of Alcohol | Impurity | Sharp, symmetrical peak (Result of Protocol A). |

| 3 | 1-(2-bromoethyl)-1H-imidazole | Target | Broadens slightly if column is old.[1] Monitor m/z 174/176 (Br isotope pattern). |

Troubleshooting Guide

-

Issue: High levels of Vinylimidazole (Peak 1).

-

Cause: Thermal degradation in the injector.

-

Fix: Lower inlet temperature. Switch to Cool On-Column injection. Ensure the liner is clean (dirty liners catalyze elimination).

-

-

Issue: Missing "Alcohol" peak despite suspected hydrolysis.

-

Cause: Moisture in the derivatization reagents (MSTFA hydrolyzes easily).

-

Fix: Use fresh, ampouled MSTFA. Ensure sample is dry before adding reagent.

-

References

-

PubChem. (n.d.).[2] 1-(2-bromoethyl)-1H-imidazole (Compound).[1][2] National Library of Medicine. Retrieved February 2, 2026, from [Link]

-

Restek Corporation. (n.d.). Analyze Basic Compounds without Derivatization using Rtx-5 Amine Columns. Retrieved February 2, 2026, from [Link]

- Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in N-alkylation with 1-(2-bromoethyl)-1H-imidazole

Welcome to the technical support center for N-alkylation reactions utilizing 1-(2-bromoethyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile reagent. We will explore the underlying chemical principles to troubleshoot low yields and other experimental setbacks, ensuring your synthesis is both efficient and reproducible.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial queries. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: My reaction is not proceeding at all, or is extremely slow. What's the first thing I should check?